4-(Trimethylsilyl)cyclohexanone
Overview
Description
4-(Trimethylsilyl)cyclohexanone is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexanone, where a trimethylsilyl group is attached to the fourth carbon of the cyclohexane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of enol silyl ethers and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)cyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group is introduced to the cyclohexanone via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Trimethylsilyl)cyclohexanone is used extensively in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and enol silyl ethers.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential in drug synthesis and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)cyclohexanone involves its ability to act as a nucleophile or electrophile in various reactions. The trimethylsilyl group stabilizes the intermediate species formed during reactions, facilitating the formation of desired products. The molecular targets and pathways depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
- 3-Methyl-2-(Trimethylsilyl)cyclohexanone
- 2-[(Trimethylsilyl)oxy]cyclohexanone
- 2-[Methoxy(1-(Trimethylsilyl)cyclopropyl)methyl]cyclohexanone
Uniqueness: 4-(Trimethylsilyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trimethylsilyl-substituted cyclohexanones. Its position on the fourth carbon of the cyclohexane ring allows for unique interactions and reaction pathways, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-trimethylsilylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRCPXWWKKKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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